N-(sec-butyl)-3,4-diethoxybenzamide
Description
N-(sec-butyl)-3,4-diethoxybenzamide is a benzamide derivative characterized by a secondary butyl (sec-butyl) group attached to the amide nitrogen and two ethoxy substituents at the 3- and 4-positions of the benzene ring. The sec-butyl group confers branching, which may influence solubility, lipophilicity, and stereochemical interactions, while the diethoxy substituents enhance electron-donating effects on the aromatic ring .
Properties
IUPAC Name |
N-butan-2-yl-3,4-diethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-5-11(4)16-15(17)12-8-9-13(18-6-2)14(10-12)19-7-3/h8-11H,5-7H2,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEMUJLBWCDXPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC(=C(C=C1)OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
N-(4-bromophenyl)-3,4-diethoxybenzamide
This analog replaces the sec-butyl group with a 4-bromophenyl moiety. Key differences include:
The bromine atom also enhances electrophilicity, which may influence reactivity in cross-coupling reactions .
N-(sec-butyl)-4-ethoxybenzamide
This simpler analog retains the sec-butyl group but has only one ethoxy substituent:
The diethoxy configuration in the target compound likely enhances electron density on the aromatic ring, improving stability and resonance effects. This could increase binding affinity in biological systems compared to mono-substituted analogs .
(S)-N-(sec-butyl)benzamide
This compound lacks ethoxy groups entirely, highlighting the role of aromatic substitution:
The absence of ethoxy groups reduces steric hindrance and lipophilicity, making (S)-N-(sec-butyl)benzamide more soluble in polar solvents. However, the diethoxy groups in the target compound may improve membrane permeability in biological applications .
N-(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3,4-diethoxybenzamide
This structurally complex analog incorporates a thiadiazol-azepan moiety:
The thiadiazol and azepan groups introduce hydrogen-bond acceptors and conformational rigidity, which may enhance target specificity in drug design compared to the simpler sec-butyl derivative .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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